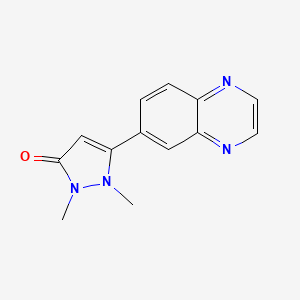

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-16-12(8-13(18)17(16)2)9-3-4-10-11(7-9)15-6-5-14-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOBQWGXOPMOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697575 | |

| Record name | 1,2-Dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937279-21-5 | |

| Record name | 1,2-Dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Procedures

Pyrazolone Core Synthesis

- Reagents: Hydrazine (5 mmol), ethyl acetoacetate (or ethyl 3-oxo-3-phenylpropanoate) (5 mmol), toluene (10 mL).

- Conditions: Stirring at 120 °C for 17 hours in an oil bath.

- Workup: Cooling to room temperature, solvent evaporation under vacuum, purification by flash column chromatography.

- Outcome: Formation of the pyrazolone intermediate ready for methylation or further functionalization.

Methylation of Pyrazolone

- Reagents: Methyl iodide or dimethyl sulfate, potassium carbonate (K₂CO₃) as base.

- Conditions: Stirring at room temperature for 16 hours in DMF solvent.

- Workup: Extraction with ethyl acetate and aqueous ammonium chloride, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

- Purpose: To selectively methylate the N1 and N2 positions of the pyrazolone ring, yielding 1,2-dimethylpyrazolone derivatives.

Bromination of Pyrazolone Core

- Reagents: Brominating agents such as bromine or N-bromosuccinimide (NBS).

- Conditions: Reaction in organic solvents like dichloromethane under controlled temperature to ensure regioselective bromination at the 4-position of the pyrazolone ring.

- Outcome: Formation of 4-bromo-1,2-dimethylpyrazol-3(2H)-one, a key intermediate for coupling with quinoxaline.

Preparation of Quinoxaline Derivative

- Reagents: o-Phenylenediamine (4 mmol), ethyl 2-oxoacetate (1.1 equiv.), ethanol solvent.

- Conditions: Reflux for 1 hour followed by stirring at room temperature for 16 hours.

- Workup: Filtration and washing with ethanol to isolate quinoxalinone.

- Optional Alkylation: Reaction with halogenoalkane (1.6 equiv.) and K₂CO₃ in DMF at room temperature for 16 hours to obtain alkylated quinoxalinones.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

- Reagents: Brominated pyrazolone intermediate, quinoxalin-6-ylboronic acid, Pd(PPh₃)₄ catalyst, base (e.g., K₂CO₃), solvent mixture of DMF and water.

- Conditions: Degassed reaction mixture under inert atmosphere, heated to appropriate temperature (often 70 °C) for several hours.

- Workup: Extraction, drying, and purification by column chromatography.

- Outcome: Formation of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one with high regioselectivity and yield.

Metal-Free Direct Oxidative C−C Bond Coupling Alternative

A novel, metal-free oxidative coupling method has been reported for direct C−C bond formation between quinoxalinones and pyrazolones, bypassing the need for pre-functionalized halogenated intermediates:

- Oxidants: Potassium persulfate (K₂S₂O₈) is highly effective, with yields up to 99%. Other oxidants tested include m-CPBA, Oxone, H₂O₂, and ammonium persulfate with varying efficiencies (see Table 1).

- Reaction Conditions: Stirring quinoxalinone (0.5 mmol), pyrazolone (0.75 mmol), and oxidant (1-3 equiv.) in acetonitrile at room temperature or 70 °C for 8 hours under air atmosphere.

- Workup: Addition of water, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

- Advantages: Avoids use of metal catalysts, mild conditions, and good functional group tolerance.

Data Table: Effect of Oxidants on Direct Oxidative Coupling Yield

| Entry | Oxidant | Equiv. | Time (h) | Yield (%) (NMR) |

|---|---|---|---|---|

| 1 | m-CPBA | 2 | 16 | 60 |

| 2 | Oxone | 2 | 16 | 56 |

| 3 | Benzoquinone | 2 | 16 | 29 |

| 4 | H₂O₂ | 2 | 16 | 52 |

| 5 | TBHP | 2 | 16 | 22 |

| 6 | DTBP | 2 | 16 | 31 |

| 7 | (NH₄)₂S₂O₈ | 2 | 1 | 96 |

| 8 | Na₂S₂O₈ | 2 | 1 | 72 |

| 9 | K₂S₂O₈ | 2 | 1 | 98 |

| 10 | K₂S₂O₈ | 1 | 1 | 80 |

| 11 | K₂S₂O₈ | 3 | 1 | 99 |

| 12 | Air (no oxidant) | - | 16 | 25 |

| 13 | No oxidant (Ar) | - | 16 | Trace |

*Conditions: 1a (quinoxalinone), 2a (pyrazolone), CH₃CN solvent, room temperature, under air atmosphere.

Notes on Reaction Optimization and Characterization

- Regioselectivity: Bromination is directed by electron-withdrawing groups on the pyrazolone ring, and solvent polarity influences electrophilic substitution selectivity.

- Catalysts: Pd(PPh₃)₄ is the preferred catalyst for Suzuki coupling due to its efficiency and tolerance to functional groups.

- Spectroscopic Characterization:

- 1H/13C NMR: Confirms substitution patterns; pyrazole methyl groups resonate near δ 2.5–3.5 ppm, quinoxaline aromatic protons between δ 7.5–9.0 ppm.

- IR Spectroscopy: Carbonyl stretches around 1650–1700 cm⁻¹; N-H stretches near 3200–3400 cm⁻¹ if present.

- Mass Spectrometry (ESI-MS): Confirms molecular weight and fragmentation.

- Crystallography: X-ray diffraction data can be used to resolve structural details and confirm the regiochemistry of substitution.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes nucleophilic substitution at activated positions. For example:

-

Alkylation with 2-chloro-N-phenylacetamide derivatives under basic conditions (NaH/DMF) yields C-3 substituted pyrazoles. This reaction demonstrates moderate-to-high efficiency depending on substituents .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | N-phenyl-2-(4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide | 68 | NaH, DMF, 0°C → RT |

| 2-chloro-N-(3-cyanophenyl)acetamide | N-(3-cyanophenyl)-2-(4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide | 71 | NaH, DMF, 0°C → RT |

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

-

Reaction with N,N-dimethylformamide dimethyl acetal (DMF- DMA) at 80°C generates enamine intermediates, which cyclize with hydrazine monohydrate to yield pyrazolo[3,4-d]pyridazine derivatives .

-

Vilsmeier-Haack formylation introduces aldehyde groups at the C-4 position, enabling subsequent condensations (e.g., with ketoaziridines) .

Oxidation and Reduction Pathways

-

Oxidation : The methyl group at the 2-position can be oxidized to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), forming a diketone derivative.

-

Reduction : The quinoxaline moiety undergoes selective reduction using H₂/Pd-C, converting its aromatic system into a dihydroquinoxaline structure.

Electrophilic Aromatic Substitution

The quinoxaline ring directs electrophiles to its electron-rich positions:

-

Nitration (HNO₃/H₂SO₄) occurs preferentially at the 3-position of the quinoxaline ring.

-

Sulfonation (H₂SO₄/SO₃) yields sulfonic acid derivatives at the 5-position.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling with arylboronic acids at the 4-position of the pyrazole ring (if brominated) produces biaryl derivatives .

-

Buchwald-Hartwig amination introduces amine groups at the quinoxaline’s 7-position .

Mechanistic Insights

-

Steric effects : The 1,2-dimethyl groups on the pyrazole ring hinder reactions at adjacent positions, favoring substitutions at C-3 and C-5 .

-

Electronic effects : The quinoxaline moiety’s electron-withdrawing nature activates the pyrazole ring for nucleophilic attacks.

Characterization of Reaction Products

Key analytical data for representative derivatives:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Studies have indicated that 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, research demonstrated that this compound effectively induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses potent antibacterial effects against a range of pathogenic bacteria, including resistant strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Neuroprotective Effects : Emerging research suggests that 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Mechanism

A recent study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one. The researchers found that the compound inhibited the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival. This inhibition led to reduced proliferation rates in breast cancer cell lines .

Case Study 2: Antibacterial Activity

In another study detailed in Antibiotics, the compound was tested against several Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can be contextualized by comparing it to three related derivatives: JZO (), 7a, and 7b (). Key differences in substituents, hydrogen-bonding capacity, and physicochemical properties are summarized below.

Table 1: Structural and Functional Comparison

Key Observations

JZO’s methoxymethylphenyl substituent increases molecular weight and lipophilicity, likely reducing aqueous solubility relative to the target compound .

Hydrogen-Bonding Patterns: The quinoxaline N atoms in the target compound act as H-bond acceptors, similar to the ether oxygen in JZO. However, 7a and 7b exhibit broader H-bonding networks due to amino (donor) and cyano/ester (acceptor) groups, aligning with Etter’s graph-set analysis principles for crystal engineering .

Biological and Material Implications: The target compound’s methyl groups may sterically hinder interactions with biological targets compared to 7a’s cyano-thiophene moiety, which could enhance binding to enzymes or receptors. JZO’s extended aromatic system (phenyl + quinoxaline) may improve stability in solid-state applications, as inferred from SHELX-refined crystallographic data .

Synthetic Accessibility: The target compound’s synthesis likely involves direct coupling of quinoxaline to a pre-functionalized pyrazolone, whereas 7a and 7b require multi-step reactions with malononitrile or ethyl cyanoacetate, introducing sulfur and amino groups .

Biological Activity

1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one, a heterocyclic compound, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolone core and a quinoxaline moiety, which may contribute to its diverse pharmacological properties. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H12N4O

- Molecular Weight : 240.26 g/mol

- CAS Number : 937279-21-5

The biological activity of 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoxaline moiety is believed to play a crucial role in binding to specific sites on target proteins, thereby modulating biochemical pathways that lead to observed biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinoxaline have shown significant cytotoxic effects against various cancer cell lines. A related study reported that quinoxaline derivatives exhibited IC50 values in the low micromolar range against colorectal cancer (CRC) and breast cancer cell lines (HCT-116 and MCF-7), indicating promising anticancer properties .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one | HCT-116 | 1.9 | |

| 1,2-Dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one | MCF-7 | 2.3 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 µg/mL, showcasing their potential as effective antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is relevant in cancer therapy due to its role in DNA repair mechanisms .

Case Studies

Several case studies have documented the biological activities of this compound:

- Anticancer Mechanism : A study focused on the inhibition of COX-2 by quinoxaline derivatives demonstrated that certain modifications enhanced their efficacy as anti-inflammatory agents while also exhibiting anticancer properties through apoptotic pathways .

- Antimicrobial Efficacy : Research on pyrazole derivatives indicated that modifications in the structure significantly impacted their antimicrobial efficacy against resistant strains of bacteria, suggesting a structure–activity relationship that could guide future drug development .

Q & A

Q. Methodological Answer :

- SHELX : Use SHELXL for refining single-crystal X-ray diffraction data. Input HKL files generated from diffraction experiments, define space groups, and refine atomic coordinates with constraints for thermal displacement parameters .

- ORTEP-3 : Visualize and validate hydrogen bonding networks and molecular packing using ORTEP-III’s graphical interface. Overlay experimental and calculated bond lengths/angles to assess accuracy .

Data Interpretation : Compare refined structures with analogous pyrazolone derivatives (e.g., similar quinoxaline-containing compounds) to identify deviations in torsion angles or bond distances .

Advanced: What experimental designs are effective for evaluating antimicrobial activity?

Q. Methodological Answer :

Disc Diffusion Assay :

- Prepare nutrient agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Apply compound-loaded discs (30 µg/mL in DMSO) and incubate at 37°C for 24 hours.

- Measure inhibition zones (IZ) and compare with controls (e.g., amoxicillin, nystatin) .

Minimum Inhibitory Concentration (MIC) :

- Use microdilution assays in 96-well plates with serial compound dilutions (0.5–128 µg/mL).

- Assess microbial growth via optical density (OD₆₀₀) or resazurin dye .

Troubleshooting : Address solubility issues by using co-solvents (e.g., 5% DMSO) and validate results with triplicate trials.

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Answer :

- NMR Analysis : For ambiguous peaks (e.g., overlapping signals in pyrazole/quinoxaline regions), use 2D techniques (COSY, HSQC) to assign protons and carbons .

- Mass Spectrometry : Compare experimental molecular ions ([M+H]⁺) with theoretical values (e.g., using ESI-MS) to confirm stoichiometry.

- Cross-Validation : Correlate data with computational models (DFT calculations for NMR chemical shifts) to resolve discrepancies .

Case Study : If a methyl group’s integration in ¹H NMR conflicts with expected ratios, re-examine purity via HPLC (C18 column, 254 nm) .

Advanced: What computational methods predict hydrogen bonding in crystal structures?

Q. Methodological Answer :

- Graph Set Analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) based on Etter’s rules .

- DFT Calculations : Optimize molecular geometry (Gaussian 16, B3LYP/6-31G*) and calculate electrostatic potential surfaces to identify H-bond donors/acceptors .

- Molecular Dynamics : Simulate packing patterns (GROMACS) under periodic boundary conditions to assess stability of H-bond networks .

Advanced: How does the quinoxaline moiety influence electronic properties and bioactivity?

Q. Methodological Answer :

- Electron-Withdrawing Effects : The quinoxaline’s π-deficient system enhances electrophilicity at the pyrazole ring, facilitating nucleophilic attacks (e.g., in metal complexation) .

- Bioactivity : Quinoxaline’s planar structure promotes intercalation with DNA or enzyme active sites, as seen in kinase inhibition (e.g., ALK5) .

- Spectroscopic Evidence : UV-Vis spectra (λmax ~350 nm) indicate charge-transfer transitions between quinoxaline and pyrazole moieties .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ 2.3–2.5 ppm for CH₃) and quinoxaline protons (δ 8.5–9.0 ppm for aromatic Hs) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (pyrazole ring at ~1600 cm⁻¹) .

- X-ray Diffraction : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between pyrazole and quinoxaline planes .

Advanced: What strategies optimize selectivity in metal ion detection using this compound?

Q. Methodological Answer :

Masking Agents : Add Na₂S₂O₃ (for Cu²⁺) or oxalic acid (for Fe³⁺) to suppress interference in Co²⁺/Pb²⁺ detection .

pH Control : Adjust to pH 5–6 to stabilize metal-ligand complexes (e.g., [Co(L)₂]⁺) while precipitating competing ions .

Spectrophotometric Titration : Monitor absorbance shifts (e.g., Δλ = 50 nm for Co²⁺ vs. Pb²⁺) at 400–600 nm .

Advanced: How can molecular docking elucidate this compound’s mechanism as a kinase inhibitor?

Q. Methodological Answer :

- Target Selection : Dock against PERK or ALK5 (PDB IDs: 5J4T, 1B6C) using AutoDock Vina.

- Binding Poses : Identify H-bonds between pyrazole carbonyl and kinase backbone (e.g., Glu144 in PERK) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., AMG PERK 44) and validate via IC₅₀ assays .

Advanced: What analytical workflows address low yields in large-scale synthesis?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.